2-(2-fluorophenoxy)-N-[1-(furan-2-yl)propan-2-yl]acetamide
Description
This compound is a fluorinated phenoxy acetamide derivative featuring a furan-substituted propan-2-ylamine moiety. Its structure combines a 2-fluorophenoxy group linked to an acetamide backbone, with the nitrogen atom bonded to a chiral propan-2-yl group bearing a furan-2-yl substituent.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[1-(furan-2-yl)propan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3/c1-11(9-12-5-4-8-19-12)17-15(18)10-20-14-7-3-2-6-13(14)16/h2-8,11H,9-10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBGAVGOCBLQEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)COC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-fluorophenoxy)-N-[1-(furan-2-yl)propan-2-yl]acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate compounds, such as 2-fluorophenol and 2-furylpropan-2-amine. These intermediates are then reacted under specific conditions to form the final product. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as adjusting temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
2-(2-fluorophenoxy)-N-[1-(furan-2-yl)propan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by different groups. Common reagents for these reactions include sodium hydroxide or other nucleophiles.
Scientific Research Applications
Pharmacological Applications
-
Anticonvulsant Activity
- A series of compounds derived from similar structures have been synthesized and screened for anticonvulsant activities. For instance, derivatives with the 2-fluorophenoxy moiety have shown significant activity in models such as the pentylenetetrazole (PTZ) and maximal electroshock (MES) tests, suggesting potential use in epilepsy treatment .
- Tyrosinase Inhibition
-
Anti-Fibrotic Activity
- Research indicates that compounds with similar structural motifs demonstrate anti-fibrotic effects by inhibiting collagen synthesis and expression. This suggests that 2-(2-fluorophenoxy)-N-[1-(furan-2-yl)propan-2-yl]acetamide could be explored for therapeutic strategies against fibrosis-related conditions .
Case Study 1: Anticonvulsant Screening
In a study published in PubMed, researchers synthesized several derivatives of 2-(2-fluorophenoxy)-phenyl oxadiazoles and tested their anticonvulsant properties. Compound 3 exhibited significant anticonvulsant activity, indicating that structural modifications can enhance efficacy against seizures .
Case Study 2: Tyrosinase Inhibition Mechanism
A detailed investigation into the tyrosinase inhibitory properties of furan derivatives revealed that certain structural features enhance binding affinity to the enzyme's active site. The compound's ability to interact with both catalytic and allosteric sites was confirmed through molecular docking studies, indicating its potential as a lead compound for skin-related applications .
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-[1-(furan-2-yl)propan-2-yl]acetamide involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituted Phenoxy Acetamide Derivatives
highlights substituted phenoxy acetamides such as 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide and N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide, which exhibit anti-inflammatory, analgesic, and antipyretic activities. Key comparisons include:
- Acetamide Side Chain : The furan-2-yl-propan-2-yl group distinguishes the target compound from bicyclic or bromocyclohexyl side chains in . This furan moiety may improve solubility due to its polar aromatic character, whereas bulky substituents like bicycloheptane increase lipophilicity and membrane permeability.
Table 1: Physicochemical Properties
*Calculated estimates based on structural analogs.
Furan-Containing Acetamides
and describe furan-based acetamides, such as N-(2-{[(2Z)-2-benzylidenehydrazinyl]carbonyl}-5-nitronaphtho[2,1-b]furan-1-yl)acetamide and 3-(5-(4-chlorophenyl)furan-2-yl)-N-(2-fluorophenyl)propanamide . Key distinctions:
- Furan Substitution: The target compound’s furan is directly attached to the propan-2-yl group, whereas compounds have chlorophenyl-substituted furans.
- Biological Activity : Nitronaphthofuran derivatives in show antibacterial properties, suggesting that the furan ring in the target compound could contribute to similar activity if paired with appropriate substituents.
Fluorinated Acetamide Derivatives
and include fluorinated analogs like suvecaltamide (a Cav channel stabilizer) and trifluoro-N-(1-(1-methyl-1H-pyrrol-2-yl)-1-oxo-3-phenylpropan-2-yl)acetamide . Comparisons include:
- Fluorine Positioning: The 2-fluorophenoxy group in the target compound vs. trifluoroethoxy () or trifluoroacetamide () groups. Trifluoroethoxy groups enhance lipophilicity and bioavailability, whereas 2-fluorophenoxy balances electronegativity and steric effects.
- Chirality : The propan-2-yl group in the target compound introduces a chiral center, similar to the (R)-configuration in ’s trifluoroacetamide. Stereochemistry could critically influence receptor interaction and potency.
Pharmacological Implications
- Anti-Inflammatory Potential: Structural similarities to ’s phenoxy acetamides suggest possible COX-2 inhibition or cytokine modulation.
- Antibacterial Activity : The furan moiety may disrupt bacterial membrane integrity, as observed in naphthofuran derivatives .
- Metabolic Stability: Fluorination at the phenoxy position may reduce oxidative metabolism compared to non-fluorinated analogs.
Biological Activity
2-(2-fluorophenoxy)-N-[1-(furan-2-yl)propan-2-yl]acetamide is a synthetic compound with potential biological activity. Its unique structure, which includes a fluorophenoxy group and a furan moiety, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H16FNO
- Molecular Weight : 277.29 g/mol
- CAS Number : 1219844-63-9
The biological activity of 2-(2-fluorophenoxy)-N-[1-(furan-2-yl)propan-2-yl]acetamide may be attributed to its ability to interact with specific receptors or enzymes in biological systems. The presence of the fluorophenoxy group can enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(2-fluorophenoxy)-N-[1-(furan-2-yl)propan-2-yl]acetamide exhibit anticancer properties. For instance:
- In vitro studies demonstrated that derivatives with similar structures showed significant inhibition of cell proliferation in various cancer cell lines, with IC50 values ranging from 45 μM to 80 μM depending on the specific derivative and cell type .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties:
- In vivo models of inflammation revealed that certain analogs reduced pro-inflammatory cytokine production, suggesting a potential role in managing inflammatory diseases .
Case Studies and Research Findings
-
Study on Antifibrotic Activity :
Compound IC50 (μM) Effect on Collagen Expression Compound A 45.69 Significant inhibition Compound B 45.81 Moderate inhibition - Cytotoxicity Assessment :
Q & A
Basic: What are the optimal synthetic routes for 2-(2-fluorophenoxy)-N-[1-(furan-2-yl)propan-2-yl]acetamide?
Answer:
The synthesis involves nucleophilic substitution and coupling reactions. A general procedure includes:
Reacting 2-fluorophenol with chloroacetamide in the presence of a weak base (e.g., K₂CO₃) in acetonitrile to form the phenoxyacetamide intermediate .
Coupling the intermediate with 1-(furan-2-yl)propan-2-amine using microwave-assisted conditions to enhance reaction efficiency and yield .
Purification via column chromatography and characterization by NMR, FTIR, and mass spectrometry.
Advanced: How can crystallographic refinement using SHELX improve structural determination of this compound?
Answer:
SHELX software (e.g., SHELXL) refines crystal structures by:
Applying high-resolution X-ray diffraction data to model electron density maps.
Optimizing bond lengths, angles, and thermal displacement parameters.
Resolving disorder or twinning in crystals via robust algorithms .
Validation tools in SHELX ensure compliance with IUCr standards, critical for publishing crystallographic data.
Advanced: How to resolve contradictions between spectroscopic and crystallographic data?
Answer:
Cross-validate NMR chemical shifts with computed spectra (DFT calculations) to confirm stereochemistry.
Compare XRD-derived bond lengths/angles with quantum mechanical optimizations.
Use dynamic NMR to detect conformational flexibility that may explain discrepancies .
Advanced: What in vitro models assess metabolic stability of this acetamide derivative?
Answer:
Hepatocyte incubation : Incubate the compound with human hepatocytes (1 mg/mL in methanol) at 37°C.
Sample at intervals (0–24 h) and analyze via LC-MS/MS to quantify metabolites.
Calculate half-life (t₁/₂) and intrinsic clearance (CLint) using kinetic models .
Basic: How does microwave-assisted synthesis enhance yield and purity?
Answer:
Microwave irradiation accelerates reactions by:
Providing uniform heating, reducing side reactions.
Shortening reaction times (e.g., 24 h → 1–2 h).
Improving regioselectivity in heterocyclic coupling steps, as seen in analogous acetamide syntheses .
Advanced: What computational approaches predict binding affinity to target proteins?
Answer:
Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites.
MD simulations : Run 100-ns trajectories to assess binding stability and free energy (MM-PBSA/GBSA).
Validate predictions with SPR or ITC binding assays .
Advanced: How to design fragment-based crystallographic screening for this compound?
Answer:
Soak crystals of the target protein with the compound at 10–100 mM.
Collect high-resolution diffraction data (≤1.5 Å).
Use SHELXC/D/E for fast phasing and fragment density identification.
Analyze binding modes with Coot and PyMOL .
Basic: What are best practices for stereochemical analysis via NMR and XRD?
Answer:
XRD : Determine absolute configuration using anomalous dispersion (e.g., Cu-Kα radiation).
NMR : Assign diastereotopic protons via NOESY/ROESY and coupling constants (J-values).
Cross-reference with computational stereomer energy minima .
Advanced: How to mitigate racemization during chiral intermediate synthesis?
Answer:
Use low-temperature conditions (<0°C) during nucleophilic substitutions.
Employ chiral auxiliaries or enzymes (e.g., lipases) for enantioselective coupling.
Monitor optical rotation or chiral HPLC to detect racemization early .
Basic: How to validate purity and identity using hyphenated techniques?
Answer:
LC-MS : Confirm molecular ion ([M+H]⁺) and assess purity (>95%).
HPLC-DAD : Quantify impurities with UV spectra matching.
Elemental analysis : Verify C/H/N ratios within 0.3% of theoretical values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
